molecular formula C16H17N5OS B2674341 5-amino-1-(2-methylbenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-96-5

5-amino-1-(2-methylbenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2674341
CAS RN: 899981-96-5
M. Wt: 327.41
InChI Key: XXVSOGBVFUNEPU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amino group (NH2), a carboxamide group (CONH2), a methylbenzyl group (C7H7CH3), a thiophenylmethyl group (C6H5SCH2), and a 1,2,3-triazole ring (C2H2N3). These functional groups could potentially confer a wide range of chemical and biological properties to the molecule .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve several steps, including the formation of the 1,2,3-triazole ring, which can be synthesized through a Huisgen 1,3-dipolar cycloaddition, also known as a “click reaction”. The other functional groups could be added through various reactions such as nucleophilic substitution or amide coupling .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,3-triazole ring, a five-membered ring containing two carbon atoms and three nitrogen atoms, is a key feature of this molecule. The other functional groups are attached to this ring .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amino group might participate in acid-base reactions, the carboxamide group could undergo hydrolysis, and the 1,2,3-triazole ring might be involved in click reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure and the nature of its functional groups .

Scientific Research Applications

Peptidomimetics and Biologically Active Compounds

The chemistry of 5-amino-1,2,3-triazole derivatives is significant for the synthesis of peptidomimetics and biologically active compounds. For instance, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates has been developed to give a protected version of this triazole amino acid, which is utilized in the preparation of triazole-containing dipeptides. These dipeptides have structures indicative of turn inducers, and triazoles active as HSP90 inhibitors have also been synthesized, showcasing potent biological activities (Ferrini et al., 2015).

Antimicrobial Applications

Triazole derivatives have shown moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, as well as fungal strains. This highlights their potential as antimicrobial agents. A series of novel compounds derived from triazole-based scaffolds have been synthesized and evaluated for their antimicrobial activities, demonstrating the versatility and applicability of these compounds in combating microbial infections (Jadhav et al., 2017).

Antitumor and Anticancer Research

Several studies have focused on the synthesis and evaluation of triazole derivatives for their potential antitumor and anticancer activities. For example, compounds have been synthesized from reactions involving ester ethoxycarbonylhydrazones and primary amines, leading to the creation of triazole derivatives that were screened for their antimicrobial activities, with some showing good or moderate activities against test microorganisms. This suggests a possible application in developing antitumor and anticancer therapies (Bektaş et al., 2007).

Synthesis of Novel Materials and Drug Development

The structural versatility of triazole derivatives makes them suitable for the synthesis of novel materials and the development of drugs targeting specific diseases. For instance, novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives have been synthesized and characterized for their antimicrobial activity, showcasing the potential for creating new materials and drugs with specific biological activities (Kaneria et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

The future research directions for this compound could include further studies to fully characterize its properties, investigations into its potential uses, and the development of synthesis methods that are more efficient or environmentally friendly .

properties

IUPAC Name

5-amino-1-[(2-methylphenyl)methyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-11-5-2-3-6-12(11)10-21-15(17)14(19-20-21)16(22)18-9-13-7-4-8-23-13/h2-8H,9-10,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVSOGBVFUNEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(2-methylbenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

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